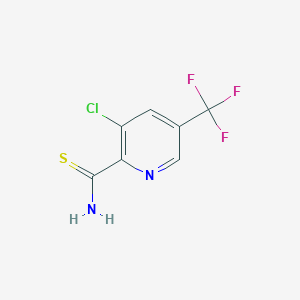

3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide

Description

Properties

IUPAC Name |

3-chloro-5-(trifluoromethyl)pyridine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2S/c8-4-1-3(7(9,10)11)2-13-5(4)6(12)14/h1-2H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVWNBFVUZXXRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=S)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371539 | |

| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730418 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175277-46-0 | |

| Record name | 3-Chloro-5-(trifluoromethyl)-2-pyridinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Chemistry

In the landscape of contemporary drug discovery and agrochemical development, fluorinated heterocyclic compounds represent a cornerstone of innovation. The strategic incorporation of fluorine atoms and trifluoromethyl (-CF3) groups into molecular scaffolds can profoundly influence key properties such as metabolic stability, bioavailability, lipophilicity, and binding affinity. Among these privileged structures, 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide stands out as a versatile and highly valuable chemical intermediate.

This guide provides an in-depth exploration of this compound, offering a technical resource for scientists leveraging its unique reactivity and structural features. We will delve into its chemical properties, provide a detailed, field-proven synthetic pathway, and contextualize its application as a critical building block in the development of advanced chemical entities.

Part 1: Core Compound Profile

Chemical Identity:

-

Systematic Name: this compound

-

CAS Number: 175277-46-0[1]

-

Synonyms: 3-Chloro-5-(trifluoromethyl)pyridine-2-thiocarboxamide, 3-Chloro-5-(trifluoromethyl)-2-pyridinecarbothioamide

Physicochemical Properties:

A summary of the key physical and chemical properties for this compound is presented below. These properties are essential for handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClF₃N₂S | [2] |

| Molecular Weight | 240.63 g/mol | [2] |

| Appearance | (Expected) Off-white to yellow solid | General knowledge of thioamides |

| Melting Point | 131-133 °C | [2] |

| Boiling Point | 282.5 ± 50.0 °C (Predicted) | [2] |

| Density | 1.555 ± 0.06 g/cm³ (Predicted) | [2] |

Part 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that relies on the sequential transformation of a substituted pyridine core. The most logical and efficient pathway proceeds through a key intermediate, 3-chloro-2-cyano-5-(trifluoromethyl)pyridine . This section details a robust, two-stage synthesis, explaining the causality behind the chosen methodologies.

Overall Synthetic Workflow

The diagram below illustrates the high-level synthetic strategy, starting from a common dichlorinated pyridine precursor and proceeding to the final thioamide product.

Caption: Synthetic pathway from a dichloropyridine precursor.

Stage 1: Synthesis of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine

The critical first step is the regioselective introduction of a cyano group at the C2 position of the pyridine ring. This transformation is pivotal as the cyano group is an excellent precursor to the desired carbothioamide functionality. The starting material of choice is typically 2,3-dichloro-5-(trifluoromethyl)pyridine, a commercially available intermediate in agrochemical synthesis.[3][4]

Expertise & Experience: Direct cyanation of the 2-chloro position is favored due to the electron-withdrawing nature of the adjacent ring nitrogen and the trifluoromethyl group at the 5-position, which activate the C2 position for nucleophilic aromatic substitution. While heavy metal cyanides like cuprous cyanide have been used historically, modern methods avoid these toxic reagents.[5] A phase-transfer catalysis approach offers high yields and improved safety and environmental profiles.[4]

Protocol 1: Phase-Transfer Catalyzed Cyanation

-

Reactants:

-

Methodology:

-

To a stirred solution of 2,3-dichloro-5-(trifluoromethyl)pyridine in the chosen organic solvent, add the phase-transfer catalyst.

-

Add an aqueous solution of sodium or potassium cyanide.

-

Heat the biphasic mixture with vigorous stirring at a temperature ranging from 30°C to 80°C. The specific temperature is optimized to ensure a reasonable reaction rate while minimizing side reactions.

-

Monitor the reaction progress by HPLC or TLC until consumption of the starting material is complete (typically 4-24 hours).

-

Upon completion, cool the reaction, separate the organic phase, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by vacuum distillation to yield 3-chloro-2-cyano-5-(trifluoromethyl)pyridine as a colorless oil or low-melting solid.[6][8]

-

Trustworthiness: This protocol is self-validating. The progress can be quantitatively monitored by HPLC, ensuring reaction completion. The use of a phase-transfer catalyst is a well-established, reliable method for conducting reactions between water-soluble and organic-soluble reagents, ensuring consistent results.

Stage 2: Conversion of Nitrile to Thioamide

The final step involves the conversion of the cyano group into a primary carbothioamide. This is a classic transformation in organic synthesis.

Expertise & Experience: Several reagents can effect this transformation. The reaction with hydrogen sulfide (H₂S) gas in a basic solution (e.g., pyridine or triethylamine) is a traditional method. However, due to the high toxicity of H₂S gas[9], safer, more convenient alternatives are preferred in a modern laboratory setting. The use of sodium hydrosulfide (NaSH) or phosphorus pentasulfide (P₄S₁₀) offers excellent yields without the need to handle gaseous H₂S.[6][10] The NaSH/MgCl₂ system in DMF is particularly effective for aromatic nitriles.[6]

Protocol 2: Thionation of 2-Cyanopyridine Intermediate

-

Reactants:

-

3-Chloro-2-cyano-5-(trifluoromethyl)pyridine

-

Sodium Hydrosulfide Hydrate (NaSH·xH₂O)

-

Magnesium Chloride (MgCl₂)

-

Solvent: Anhydrous Dimethylformamide (DMF)

-

-

Methodology:

-

In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-chloro-2-cyano-5-(trifluoromethyl)pyridine in anhydrous DMF.

-

Add magnesium chloride and sodium hydrosulfide hydrate to the solution. The reaction is typically run at room temperature.

-

Stir the mixture vigorously. The reaction is generally complete within a few hours. Monitor progress by TLC, looking for the disappearance of the starting nitrile.

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-water.

-

The product, this compound, will often precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

-

Trustworthiness: This method avoids hazardous reagents and provides a clean conversion. The progress is easily monitored, and the workup is a straightforward precipitation and filtration, leading to a high-purity final product. The mechanism involves the nucleophilic attack of the hydrosulfide ion on the electrophilic carbon of the nitrile, followed by protonation.

Part 3: Applications in Drug Discovery & Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a sophisticated building block for constructing more complex, biologically active molecules. The combination of a reactive carbothioamide group and a strategically substituted pyridine ring makes it an ideal starting point for library synthesis and lead optimization.

Case Study: A Scaffold for Antibacterial Agents

A prominent example highlighting the utility of the 3-chloro-5-(trifluoromethyl)pyridine core is in the development of novel antibacterial agents. The compound ML267 (4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide) was identified as a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase), an enzyme essential for bacterial viability and virulence.[11]

This demonstrates that the 3-chloro-5-(trifluoromethyl)pyridine scaffold can be elaborated upon to create potent and selective enzyme inhibitors. The carbothioamide group of our title compound is a versatile handle for such elaborations, readily reacting with amines or other nucleophiles to form more complex structures.

Workflow for Scaffold-Based Drug Discovery

The following diagram illustrates how a key intermediate like this compound fits into a typical drug discovery workflow.

Caption: Role of the intermediate in a drug discovery pipeline.

The trifluoromethyl group is known to enhance metabolic stability and cell permeability, while the chlorine atom provides an additional vector for modification through cross-coupling reactions, making this scaffold highly attractive for medicinal chemists.[10][12]

Part 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a reliable hazard assessment can be made based on its precursors and structurally related compounds, such as 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.[13]

Potential Hazards:

-

Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Expected to cause skin irritation.

-

Eye Damage/Irritation: Expected to cause serious eye irritation.

-

Environmental Hazards: Compounds containing this scaffold may be harmful to aquatic life.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from strong oxidizing agents.

Conclusion and Future Perspectives

This compound is more than just a chemical compound; it is a strategic tool for innovation. Its carefully arranged functional groups—a reactive carbothioamide, a metabolically robust trifluoromethyl group, and a versatile chlorine atom on a pyridine core—provide chemists with a powerful platform for the synthesis of novel molecules. As the demand for more effective and safer pharmaceuticals and agrochemicals continues to grow, the importance of such well-designed, functionalized intermediates will only increase. The synthetic routes and applications outlined in this guide provide a foundation for researchers to unlock the full potential of this valuable building block in their respective fields.

References

-

Ngo, S. C., et al. (2013). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry. [Link]

- Kamal, A., et al. (2007). A new method for synthesizing aromatic primary thioamides. Tetrahedron Letters.

- Syngenta Limited. (2005). Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.

-

ResearchGate. (n.d.). Transformation of nitrile into thioamide. [Diagram]. Retrieved from [Link]

-

Feng, M., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridin-2-amine in Pharmaceutical Synthesis. Retrieved from [Link]

-

Kaboudin, B., & Elhamifar, D. (2006). Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. Synthesis. [Link]

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- The Dow Chemical Company. (1989). 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

- Bakke, J. M., et al. (2003). Preparation of Cyanopyridines by Direct Cyanation. Journal of the Chemical Society, Perkin Transactions 1.

- Sousa, S. F., et al. (2020). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Scientific Reports.

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

PrepChem. (n.d.). PREPARATION OF 3-CHLORO-2-CYANO-5-(TRIFLUOROMETHYL)PYRIDINE. Retrieved from [Link]

- Syngenta Participations AG. (2007). Process for the preparation of 2-cyanopyridine derivatives.

- Zhang, G., et al. (2022).

- Ishihara Sangyo Kaisha Ltd. (1983). Process for producing 3-chloro-5-trifluoromethylpyridines.

- Al-Jbouri, M. H., et al. (2024). Synthesis, characterization of 3,5-disubstitutedaryl-4,5-dihydro-1H- pyrazole-1-carbothioamide derivatives. Journal of Kufa for Chemical Sciences.

- Parkin, I. P., & Rowley, A. T. (1995). Effect of pyridine upon gas-phase reactions between H2S and Me2Cd; control of nanoparticle growth.

- Jiangsu Yangnong Chemical Group Co., Ltd. (2009). The synthetic method of 2-pyridine carboxylic acid.

- Syngenta Limited. (2001). Process for the preparation of 2-cyanopyridines.

- Syngenta Limited. (2004). Process for the preparation of 2-cyanopyridines.

-

ResearchGate. (n.d.). Schematic representation of the hydrogen sulfide (H2S) action.... [Diagram]. Retrieved from [Link]

-

Boss, G. R., et al. (2016). Hydrogen Sulfide--Mechanisms of Toxicity and Development of an Antidote. Scientific Reports. [Link]

- Iciek, M., & Bilska-Wilkosz, A. (2023). Chemistry of Hydrogen Sulfide—Pathological and Physiological Functions in Mammalian Cells. Biomolecules.

Sources

- 1. echemi.com [echemi.com]

- 2. US4707552A - Preparation of nitriles and thioamides of fused ring pyridine derivatives - Google Patents [patents.google.com]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]

- 5. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Thioamide synthesis by thionation [organic-chemistry.org]

- 8. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Hydrogen Sulfide--Mechanisms of Toxicity and Development of an Antidote - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. jelsciences.com [jelsciences.com]

- 13. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide: Molecular Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The document delves into the molecule's structural features, details plausible synthetic pathways, and explores its potential therapeutic applications, with a focus on its role as a versatile building block for novel bioactive compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of new chemical entities.

Introduction

This compound, with the CAS number 175277-46-0, is a specialized organic molecule characterized by a pyridine ring substituted with a chlorine atom, a trifluoromethyl group, and a carbothioamide functional group.[1][2] The unique combination of these substituents imparts distinct physicochemical properties that make it an attractive scaffold in the synthesis of potential therapeutic agents. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3]

The pyridine core is a ubiquitous motif in numerous pharmaceuticals and agrochemicals, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[4] Furthermore, the carbothioamide group serves as a versatile handle for further chemical modifications and is itself a pharmacophore in various bioactive compounds, exhibiting a range of biological activities including antimicrobial and anticancer effects.[5] This guide will provide a detailed exploration of the molecular architecture, synthetic strategies, and potential biological significance of this intriguing compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is depicted below.

Caption: 2D representation of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 175277-46-0 | [1][2] |

| Molecular Formula | C₇H₄ClF₃N₂S | [1][2] |

| Molecular Weight | 240.63 g/mol | [1][2] |

| Melting Point | 131-133 °C | [6] |

| Appearance | Expected to be a solid at room temperature | N/A |

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis is outlined below:

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxamide

This step involves the conversion of the carboxylic acid to the corresponding primary amide. A standard method for this transformation is the formation of an acyl chloride followed by amination.

-

Materials: 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, thionyl chloride (SOCl₂), ammonium hydroxide (NH₄OH), dichloromethane (DCM), ice, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, cool the mixture to 0 °C and slowly add it to a stirred solution of concentrated ammonium hydroxide.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxamide, which can be purified by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound

The second step is the thionation of the amide using Lawesson's reagent, a well-established method for converting carbonyls to thiocarbonyls.[7][8][9]

-

Materials: 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxamide, Lawesson's reagent, anhydrous toluene.

-

Procedure:

-

To a solution of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

-

Characterization

Due to the lack of publicly available experimental data, the following are predicted spectroscopic characteristics based on the structure of the molecule and data from similar compounds.[10][11][12][13]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Signals corresponding to the two aromatic protons on the pyridine ring and the two protons of the primary thioamide group. The aromatic protons would likely appear as doublets in the downfield region (δ 7.5-9.0 ppm). The thioamide protons would likely appear as a broad singlet in the downfield region. |

| ¹³C NMR | Signals for the seven carbon atoms in the molecule. The trifluoromethyl carbon would show a characteristic quartet due to coupling with fluorine. The thiocarbonyl carbon would appear in the downfield region (around 200 ppm). |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3100 cm⁻¹), C=S stretching (around 1200-1050 cm⁻¹), and C-F stretching (around 1350-1100 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (240.63 g/mol ), along with a characteristic isotopic pattern for a molecule containing one chlorine atom. |

Potential Applications in Drug Discovery and Agrochemicals

While specific biological activities of this compound are not extensively documented, the structural motifs present in the molecule suggest several promising avenues for research and development.

Antimicrobial and Antiviral Agents

Pyridine-based compounds are known to exhibit a wide range of antimicrobial and antiviral activities.[4] The carbothioamide functional group is also a key feature in many antimicrobial agents. Therefore, it is plausible that this compound and its derivatives could possess antibacterial, antifungal, or antiviral properties. Further screening and derivatization of this scaffold could lead to the discovery of novel anti-infective agents.

Anti-inflammatory Agents

Recent studies have highlighted the anti-inflammatory potential of pyridine carbothioamide analogs.[5][14] These compounds have been shown to modulate inflammatory pathways, suggesting that this compound could serve as a starting point for the development of new anti-inflammatory drugs.

Agrochemicals

The 3-chloro-5-(trifluoromethyl)pyridine core is a key component in several commercially successful pesticides.[15][16][17] The trifluoromethyl group often enhances the efficacy and metabolic stability of agrochemicals.[16] Given this precedent, this compound is a valuable intermediate for the synthesis of novel herbicides, fungicides, and insecticides.

Conclusion

This compound is a molecule with significant potential in the fields of medicinal chemistry and agrochemical research. Its unique structural features, including the halogenated and trifluoromethylated pyridine ring and the reactive carbothioamide group, make it a versatile building block for the synthesis of a diverse range of new chemical entities. While further experimental validation of its synthesis and biological activity is required, the information presented in this guide provides a solid foundation for researchers to explore the promising opportunities offered by this compound. The proposed synthetic route is robust and relies on well-established chemical transformations, offering a clear path to accessing this molecule for further investigation.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-THIOCARBOXAMIDE | VSNCHEM [vsnchem.com]

- 3. N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide (338406-31-8) for sale [vulcanchem.com]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-THIOCARBOXAMIDE price,buy 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-THIOCARBOXAMIDE - chemicalbook [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]

- 9. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent – Oriental Journal of Chemistry [orientjchem.org]

- 10. rsc.org [rsc.org]

- 11. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR [m.chemicalbook.com]

- 12. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 13C NMR [m.chemicalbook.com]

- 13. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR spectrum [chemicalbook.com]

- 14. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biosynth.com [biosynth.com]

- 16. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

A-Z Guide to the Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide: A Technical Guide for Chemical Researchers

Abstract

3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. This technical guide provides an in-depth, experience-driven walkthrough for its synthesis. We will explore a robust and scalable two-step synthetic pathway, beginning with a nucleophilic aromatic substitution to form the nitrile intermediate, followed by a direct thionation. This document is intended for researchers, chemists, and professionals in drug development, offering not only detailed, step-by-step protocols but also the underlying mechanistic rationale to empower effective and safe synthesis.

Strategic Overview: A Retrosynthetic Approach

To logically devise a synthesis, we first look at the target molecule, this compound, and work backward. The carbothioamide functional group is most commonly formed from its corresponding nitrile. This simplifies our target to the precursor, 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile . This intermediate, in turn, can be synthesized from a readily available starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine , through a selective substitution of the chlorine atom at the 2-position with a cyanide group. This two-step approach is advantageous due to the commercial availability of the starting materials and the generally high efficiency of the chosen reaction types.

Synthesis Pathway Visualization

The forward synthesis route is a two-step process involving cyanation followed by thionation. The workflow is illustrated below.

Caption: Overall synthetic workflow from the starting material to the final product.

Detailed Synthesis and Mechanistic Insights

This section provides a comprehensive examination of each reaction step, including detailed experimental protocols and an explanation of the underlying chemical principles.

Step 1: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile

The initial step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the trifluoromethyl group activates the ring, making it susceptible to nucleophilic attack. The chlorine atom at the 2-position is more activated towards substitution than the one at the 3-position due to its ortho proximity to the ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate.

Protocol: A detailed protocol for this cyanation has been adapted from established literature procedures.[1]

-

To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq), 4-(dimethylamino)pyridine (DMAP, 1.05 eq), and propionitrile as the solvent.

-

Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to ambient temperature.

-

In a separate vessel, prepare a solution of sodium cyanide (NaCN, 1.5 eq) in water and add it to the reaction mixture.

-

Stir vigorously for 5 hours at ambient temperature.

-

Dilute the reaction with water and separate the organic phase.

-

Wash the organic phase sequentially with water and 2M HCl, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, 3-chloro-5-(trifluoromethyl)picolinonitrile, which can be purified by column chromatography or distillation.[1]

Step 2: Synthesis of this compound

The conversion of the nitrile group to a primary thioamide is effectively achieved by the addition of hydrogen sulfide, typically in the presence of a basic catalyst.[2][3] The base, such as triethylamine in pyridine, activates the H₂S, making it a more potent nucleophile (as the hydrosulfide anion, HS⁻) to attack the electrophilic carbon of the nitrile.[4][5][6]

Protocol: This procedure is based on general methods for the thionation of nitriles using hydrogen sulfide.[2]

-

Dissolve the 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile (1.0 eq) in a solvent mixture of pyridine and triethylamine.

-

Bubble hydrogen sulfide (H₂S) gas through the solution at a slow, steady rate at room temperature. (Caution: H₂S is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate safety measures and monitoring.)

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, purge the system with an inert gas (e.g., nitrogen) to remove excess H₂S.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The crude thioamide can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Data Summary and Characterization

The following table summarizes the key parameters and expected outcomes for the synthesis.

| Step | Reaction | Key Reagents | Solvent | Temp. | Time | Typical Yield |

| 1 | Cyanation | NaCN, DMAP | Propionitrile | Reflux | 16-20 h | ~75%[1] |

| 2 | Thionation | H₂S (gas), Et₃N | Pyridine | Room Temp | 4-8 h | >80% |

Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the compounds.

-

Infrared (IR) Spectroscopy: To observe the disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of thioamide-related peaks (C=S stretch).

Safety and Handling

Chemical synthesis requires strict adherence to safety protocols.

-

General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Sodium Cyanide (NaCN): Highly toxic. Avoid contact with skin and eyes, and prevent inhalation of dust. Do not mix with acids, as this will release highly toxic hydrogen cyanide (HCN) gas.

-

Hydrogen Sulfide (H₂S): Extremely toxic and flammable gas with the characteristic odor of rotten eggs. Olfactory fatigue can occur, making odor an unreliable indicator of its presence. All work must be conducted in a certified chemical fume hood with an H₂S gas detector.

-

Solvents: Pyridine, propionitrile, and other organic solvents are flammable and should be handled with care, away from ignition sources.

Conclusion

The described two-step synthesis pathway provides a reliable and well-documented method for producing this compound. By starting with 2,3-dichloro-5-(trifluoromethyl)pyridine, the key intermediate 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is selectively formed, followed by an efficient thionation to yield the final product. The provided protocols, when combined with the mechanistic understanding and stringent safety practices, offer researchers a clear and effective guide for obtaining this valuable chemical intermediate for applications in pharmaceutical and agrochemical research.

References

- American Chemical Society. (n.d.). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry.

- ResearchGate. (n.d.). Transformation of nitrile into thioamide.

- Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation.

- ChemicalBook. (n.d.). 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis.

- Chemistry Steps. (n.d.). Reactions of Nitriles.

- Chemistry LibreTexts. (2023). Conversion of nitriles to amides.

- Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.

- ResearchGate. (n.d.). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by AnionExchange Resin.

- Royal Society of Chemistry. (n.d.). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Chemical Communications.

Sources

- 1. 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

A Comprehensive Technical Guide on the Synthesis and Applications of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide

Abstract: This technical guide provides an in-depth exploration of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide, a pivotal intermediate in the development of novel agrochemicals and pharmaceuticals. We will dissect its synthesis, elucidate the rationale behind the chosen methodologies, and explore its subsequent chemical transformations into biologically active compounds. This document is intended for researchers, chemists, and professionals in the fields of drug discovery and crop protection, offering both foundational knowledge and actionable experimental protocols.

Introduction: The Strategic Importance of Trifluoromethylpyridines

The pyridine scaffold is a cornerstone in medicinal and agricultural chemistry, with the incorporation of a trifluoromethyl (-CF3) group often enhancing metabolic stability, binding affinity, and bioavailability of the parent molecule. The specific compound, this compound, serves as a versatile building block, primarily due to the reactive nature of its carbothioamide group, which allows for a variety of subsequent chemical modifications.

The strategic placement of the chloro and trifluoromethyl groups on the pyridine ring influences the electronic properties of the molecule, which in turn can modulate the biological activity of its derivatives. This guide will focus on the synthesis of this key intermediate and its role in the creation of potent insecticides and other bioactive molecules.[1][2][3][4]

Synthesis of the Core Intermediate: A Step-by-Step Protocol

The synthesis of this compound typically begins with a more readily available precursor, 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. The conversion of the nitrile to a carbothioamide is a critical step, often achieved through the addition of hydrogen sulfide or its equivalents.

Experimental Protocol: From Nitrile to Carbothioamide

Objective: To synthesize this compound from 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile.

Materials:

-

3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile

-

Hydrogen sulfide gas (H₂S) or Sodium hydrosulfide (NaSH)

-

Pyridine (as solvent and catalyst)

-

Triethylamine (as a base)

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile in a mixture of pyridine and ethanol.

-

Addition of Sulfide Source:

-

Method A (H₂S gas): Bubble hydrogen sulfide gas through the solution at a controlled rate at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC).

-

Method B (NaSH): Add sodium hydrosulfide to the solution portion-wise, maintaining the temperature below 30°C.

-

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation:

-

Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid precipitate and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene, to obtain pure this compound.

-

Causality of Experimental Choices:

-

The use of pyridine as a solvent and catalyst facilitates the nucleophilic attack of the sulfide species on the carbon of the nitrile group.

-

Triethylamine can be added to neutralize any acidic byproducts and drive the reaction to completion.

-

The choice between H₂S gas and NaSH often depends on the available equipment and safety considerations. NaSH is generally easier and safer to handle.

Characterization Data

| Property | Value |

| Molecular Formula | C₇H₄ClF₃N₂S |

| Molecular Weight | 240.63 g/mol |

| CAS Number | 175277-46-0 |

| Appearance | Pale yellow solid |

| Melting Point | Varies based on purity |

Chemical Transformations and Applications

The true value of this compound lies in its utility as a precursor for more complex, biologically active molecules. The carbothioamide group is a versatile handle for constructing heterocyclic rings and introducing diverse functionalities.

Synthesis of Thiazole Derivatives for Insecticidal Applications

One of the primary applications of this intermediate is in the synthesis of insecticides. The carbothioamide can be reacted with α-haloketones or α-haloesters in a Hantzsch-type synthesis to form thiazole rings. These resulting N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)thiazol-2-amine derivatives have shown significant insecticidal activity.[1][2][3]

Experimental Workflow: Thiazole Synthesis

Caption: Workflow for the synthesis of insecticidal thiazole derivatives.

Role in the Development of Other Bioactive Compounds

Beyond insecticides, the trifluoromethylpyridine scaffold is a key component in a range of other bioactive molecules, including herbicides and fungicides. The unique electronic properties conferred by the trifluoromethyl and chloro substituents are crucial for the efficacy of these compounds.[5][6][7][8] For example, derivatives of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, which can be synthesized from the corresponding carbothioamide, are known to be environmental transformation products of fungicides like Fluopicolide and Fluopyram.[9]

Structure-Activity Relationship (SAR) Insights

The development of potent bioactive molecules from the this compound core relies on a deep understanding of structure-activity relationships. Key insights include:

-

The Trifluoromethyl Group: This group is often crucial for enhancing the biological activity and metabolic stability of the final compound.

-

The Chloro Substituent: The position and presence of the chloro group can significantly impact the molecule's binding affinity to its biological target.

-

The Carbothioamide Moiety and its Derivatives: The nature of the heterocyclic ring or other functional groups derived from the carbothioamide is a primary determinant of the compound's mode of action and selectivity.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate in the synthesis of a wide range of biologically active compounds. Its strategic importance in the agrochemical and pharmaceutical industries is well-established. Future research in this area is likely to focus on the development of novel, more selective, and environmentally benign derivatives. The continued exploration of the chemical space around this core scaffold holds significant promise for the discovery of next-generation insecticides, fungicides, and therapeutic agents.

References

-

American Chemical Society. (n.d.). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Bakhite, E. A., et al. (2015). Pyridine Derivatives as Insecticides. Part 7. Synthesis, Characterization and Insecticidal Activity of Some New 1-Amino-N-substituted-6,7,8,9-tetrahydro-thieno[2,3-c]isoquinoline-2-carboxamides and Their 1-(1-Pyrrolyl) Analogues. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.

-

Gouda, M. A., et al. (2024). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Han, C., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances. Retrieved from [Link]

-

Hassan, A. A., et al. (2023). Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Bakhite, E. A., et al. (2014). Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). EP 2 368 550 B1.

-

Ali, A., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Future Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). United States Patent - Jung et al.

- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

Isobe, N., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Publishing. Retrieved from [Link]

-

Wang, Y., et al. (2023). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Retrieved from [Link]

-

Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Retrieved from [Link]

Sources

- 1. Pyridine Derivatives as Insecticides. Part 7. Synthesis, Characterization and Insecticidal Activity of Some New 1-Amino- N-substituted-6,7,8,9-tetrahydro-thieno[2,3- c]isoquinoline-2-carboxamides and Their 1-(1-Pyrrolyl) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae) | Faculty of Agriculture [b.aun.edu.eg]

- 5. scispace.com [scispace.com]

- 6. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 8. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

- 9. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous therapeutic agents.[1][2] When functionalized with a trifluoromethyl (CF3) group and a carbothioamide moiety, the resulting molecule, 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide, presents a compelling profile for biological investigation. The trifluoromethyl group is a powerful modulator of physicochemical properties, enhancing lipophilicity and metabolic stability, which can significantly improve a compound's pharmacokinetic profile.[3][4] This guide provides a comprehensive technical overview of the potential biological activities of this compound, detailing its structural rationale, plausible mechanisms of action, and robust experimental protocols for its evaluation. We will explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent, grounded in data from closely related analogues and established biochemical principles.

Molecular Rationale and Synthesis Overview

The unique arrangement of functional groups in this compound suggests several avenues for biological interaction. The trifluoromethylpyridine core is a key structural motif in a variety of approved agrochemicals and pharmaceuticals, highlighting its privileged status in bioactive compound design.[5] The carbothioamide group, a bioisostere of the more common amide, offers distinct hydrogen bonding capabilities and can act as a potent metal-chelating agent, often targeting the active sites of metalloenzymes.

The synthesis of such compounds typically involves multi-step processes starting from commercially available picoline derivatives.[5] A generalized workflow involves the chlorination and fluorination of a picoline precursor, followed by functional group manipulations to introduce the carbothioamide moiety.

Caption: Generalized synthetic pathway for trifluoromethylpyridine derivatives.

Potential Biological Activity: Antimicrobial

Derivatives of 2-pyridinyl-carbothioamides have demonstrated significant potential as antibacterial agents.[6] The primary mechanism of action for this class of compounds is the inhibition of bacterial phosphopantetheinyl transferase (PPTase), a crucial enzyme in the biosynthesis of fatty acids and non-ribosomal peptides.

Mechanism of Action: PPTase Inhibition

PPTases, such as Sfp from Bacillus subtilis and AcpS from Escherichia coli, are essential for bacterial viability. They catalyze the transfer of a 4'-phosphopantetheinyl (Ppant) group from coenzyme A to a carrier protein. This process is fundamental to the production of various primary and secondary metabolites. The carbothioamide moiety is hypothesized to be crucial for binding within the enzyme's active site, potentially chelating a key metal ion or forming strong hydrogen bonds that disrupt the catalytic cycle. A potent analogue, ML267, which shares the trifluoromethylpyridine scaffold, was identified as a submicromolar inhibitor of Sfp-PPTase.[6] This compound was shown to attenuate the production of an Sfp-dependent metabolite in B. subtilis, confirming its on-target activity.[6]

Caption: Inhibition of bacterial PPTase disrupts essential metabolic pathways.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The gold standard for assessing antibacterial activity is the determination of the MIC, the lowest concentration of a compound that prevents visible microbial growth.

Methodology:

-

Strain Preparation: Culture bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli) overnight in appropriate broth (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate. A typical starting concentration is 128 µg/mL.

-

Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add to each well of the microtiter plate.

-

Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC by visually inspecting for the lowest compound concentration that inhibits bacterial growth. The result can be confirmed by measuring the optical density at 600 nm (OD600).

Potential Biological Activity: Anticancer

The trifluoromethylpyridine scaffold is a well-established pharmacophore in oncology.[4] Derivatives have been developed as potent inhibitors of critical enzymes involved in cancer cell proliferation and survival, such as kinases and helicases.[7] While direct data on this compound is limited, its structural relatives, particularly thiazolo[4,5-d]pyrimidines derived from it, have shown promising antiproliferative activity against various human cancer cell lines.[3][8]

Potential Targets in Oncology

-

Kinase Inhibition: Many trifluoromethylpyridine derivatives act as inhibitors of protein kinases like PI3K, mTOR, BRAF, and EGFR, which are central nodes in oncogenic signaling pathways.[7]

-

Helicase Inhibition: Recently, derivatives of 2-amino-4-(trifluoromethyl)pyrimidine have been identified as inhibitors of Werner (WRN) helicase, a promising target in cancers with microsatellite instability.[7]

-

Purine Antagonism: Thiazolo[4,5-d]pyrimidines, which can be synthesized from the title compound's precursors, are considered purine antagonists and exhibit potential anticancer activity by interfering with nucleic acid synthesis.[3]

Experimental Protocol: MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed human cancer cell lines (e.g., A375 melanoma, DU145 prostate, MCF-7 breast) into 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[7][8]

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (typically 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.

Caption: Step-by-step workflow for the MTT cell viability assay.

Data Summary: Antiproliferative Activity of Related Compounds

The following table summarizes the IC50 values for thiazolo[4,5-d]pyrimidine derivatives synthesized from a 5-(trifluoromethyl)pyridine-2-thiol precursor, demonstrating the potential of this chemical class.[8]

| Compound | A375 (Melanoma) IC50 (µM) | C32 (Amelanotic Melanoma) IC50 (µM) | DU145 (Prostate Cancer) IC50 (µM) | MCF-7/WT (Breast Cancer) IC50 (µM) |

| 3b * | 25.4 | 24.4 | >100 | 51.5 |

| 3d | 56.4 | 50.1 | >100 | 89.2 |

| 4a | 89.9 | 78.1 | >100 | >100 |

*Compound 3b is 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione[8]

Other Potential Activities

The pyridine carbothioamide scaffold is versatile and may possess other biological activities.

-

Anti-inflammatory: Analogs have shown the ability to inhibit key inflammatory enzymes like nitric oxide synthase and cyclooxygenase-2 (COX-2), suggesting a potential role in treating inflammatory conditions.[1][2]

-

Antiviral: The pyridine nucleus is a common feature in antiviral drugs, and various derivatives have been investigated for this purpose.[9]

-

Agrochemical: Given the prevalence of trifluoromethylpyridine derivatives in modern pesticides, the compound could be explored for fungicidal or insecticidal properties.[5][10]

Conclusion and Future Directions

This compound is a molecule of significant interest for drug discovery and development. Its structural features, supported by extensive literature on related compounds, point towards strong potential as an antimicrobial agent via PPTase inhibition and as an anticancer agent targeting key oncogenic pathways. The provided experimental protocols offer a clear and validated framework for initiating the biological evaluation of this compound. Future research should focus on its synthesis, in vitro screening across diverse bacterial and cancer cell lines, and subsequent mechanism-of-action studies to elucidate its specific molecular targets. The versatility of the trifluoromethylpyridine carbothioamide scaffold warrants a thorough investigation to unlock its full therapeutic potential.

References

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. (2013). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

-

Unlocking Potential: The Applications of Trifluoromethyl Pyridine Derivatives in Chemical Innovation. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. (2025). Taylor & Francis Online. Retrieved from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved from [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PubMed Central. Retrieved from [Link]

-

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908. (n.d.). PubChem. Retrieved from [Link]

- 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. (n.d.). Google Patents.

-

Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. (2020). SciSpace. Retrieved from [Link]

-

Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. (n.d.). RSC Publishing. Retrieved from [Link]

-

Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

-

Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. (2025). PubMed Central. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide as a research chemical

An In-Depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide: Synthesis, Properties, and Applications in Chemical Research

Introduction

This compound is a specialized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a trifluoromethylpyridine derivative, it combines the unique electronic properties of a pyridine ring, a trifluoromethyl group, and a chloro substituent, making it a valuable and versatile building block.[1][2] The trifluoromethyl (CF3) group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the chloro group provides a reactive site for further chemical modification.

The carbothioamide (-CSNH2) functional group, a bioisosteric analogue of the amide group, is a key pharmacophore in numerous biologically active compounds.[3] It can act as a hydrogen bond donor and acceptor and is often used in the design of enzyme inhibitors and other therapeutic agents.[4] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this compound, intended for professionals in chemical synthesis and drug development.

Physicochemical and Structural Characteristics

The structural arrangement of electron-withdrawing groups on the pyridine ring dictates the compound's reactivity and physical properties.

Key Properties

Quantitative data for this specific compound is consolidated below.

| Property | Value | Source |

| CAS Number | 175277-46-0 | [5][6] |

| Molecular Formula | C₇H₄ClF₃N₂S | [5] |

| Molecular Weight | 240.64 g/mol | [5] |

| Appearance | Expected to be a solid at room temperature | Inferred from related structures |

| Purity | >95% (as typically supplied by vendors) | [7] |

Spectroscopic Signature

While a specific public spectrum is not available, the expected spectroscopic characteristics can be predicted based on its functional groups:

-

¹H NMR: Signals would be expected in the aromatic region (δ 7.0-9.0 ppm) corresponding to the two protons on the pyridine ring. The exact chemical shifts would be influenced by the deshielding effects of the chloro and trifluoromethyl groups. Protons of the -NH₂ group would likely appear as a broad singlet.

-

¹³C NMR: Resonances for the five carbons of the pyridine ring and a distinct signal for the C=S carbon (typically δ 190-210 ppm) would be anticipated.

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group would be a key identifier.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations (around 3200-3400 cm⁻¹), C=N stretching of the pyridine ring (around 1550-1600 cm⁻¹), and a strong C=S stretching vibration (around 1300-1350 cm⁻¹).[3]

Synthesis and Mechanistic Considerations

The synthesis of this compound is not widely published in mainstream literature, suggesting its role as a specialized intermediate. However, a reliable synthetic route can be designed based on established chemical transformations of related pyridine derivatives. The most logical approach involves the thionation of the corresponding carboxamide.

Proposed Synthetic Workflow

The conversion of a carboxamide to a carbothioamide is a robust and high-yielding reaction, typically employing a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). The precursor, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxamide, can be synthesized from the more readily available 2-amino-3-chloro-5-(trifluoromethyl)pyridine.[8][9]

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Thionation)

This protocol describes the conversion of the carboxamide precursor to the target carbothioamide.

Materials:

-

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxamide (1.0 eq)

-

Lawesson's Reagent (0.5 eq)

-

Anhydrous Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxamide in anhydrous toluene (approx. 10 mL per 1 mmol of amide).

-

Reagent Addition: Add Lawesson's Reagent (0.5 equivalents) to the suspension. Causality Note: Using a slight excess of the amide relative to the thionating agent helps prevent the formation of dithio-byproducts and ensures complete conversion.

-

Reaction Execution: Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any acidic byproducts. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Reactivity and Applications in Research

The utility of this compound stems from the distinct reactivity of its functional groups, making it a valuable intermediate for constructing more complex molecular architectures.

Chemical Reactivity

-

Carbothioamide Group: This moiety is the primary site of reactivity. It can undergo S-alkylation to form thioimidates or participate in cyclocondensation reactions with α-haloketones to synthesize thiazole rings, a common scaffold in medicinal chemistry.[10]

-

Pyridine Ring: The pyridine nitrogen is weakly basic due to the strong electron-withdrawing effects of the CF₃ and Cl groups. These substituents also activate the ring for nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to them, although steric hindrance at the 2-position must be considered.

Role as a Synthetic Building Block

The principal application is as an intermediate in the synthesis of novel bioactive molecules. Research on related structures shows that carbothioamides are precursors to potent enzyme inhibitors. For example, derivatives of a similar pyridine carbothioamide scaffold have been developed as inhibitors of bacterial phosphopantetheinyl transferase (PPTase), an enzyme essential for bacterial viability.[4]

Caption: Derivatization pathways for this compound.

Safety, Handling, and Storage

While no specific safety data sheet (SDS) exists for this exact compound, hazard information can be extrapolated from its precursors and structurally related molecules.[7][11][12]

Hazard Classification (Anticipated)

-

Acute Toxicity: Likely harmful if swallowed or inhaled, consistent with many halogenated and trifluoromethylated aromatic compounds.[8][11]

-

Irritation: Causes skin and serious eye irritation.[13]

-

Environmental Hazard: May be harmful to aquatic life with long-lasting effects.[8][11]

Recommended Handling and Storage

| Parameter | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a well-ventilated fume hood. | To prevent skin/eye contact and inhalation of dust or vapors.[7][14] |

| Storage Conditions | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Consider storage under an inert atmosphere. | To prevent degradation from moisture and atmospheric contaminants.[11] |

| Incompatible Materials | Strong oxidizing agents, strong acids. | To avoid vigorous and potentially hazardous reactions.[7] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | To ensure environmental safety and regulatory compliance.[11] |

Conclusion

This compound represents a highly functionalized building block with significant potential for synthetic chemistry. Its unique combination of a reactive carbothioamide group and an electronically modified pyridine ring makes it an attractive starting point for the development of novel pharmaceuticals, agrochemicals, and materials. While its direct biological activity is not extensively documented, its value as a precursor for creating diverse molecular libraries is clear. Adherence to rigorous synthetic protocols and safety precautions is essential for researchers aiming to unlock the full potential of this versatile research chemical.

References

-

Cuny, G. D., et al. (2012). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry. Available at: [Link]

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. National Center for Biotechnology Information. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Chemical Synthesis. Available at: [Link]

- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.

-

Al-Ostoot, F. H., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. Molecules. Available at: [Link]

-

GISSMO. (n.d.). This compound. Available at: [Link]

- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

De Gruyter. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

-

MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available at: [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-THIOCARBOXAMIDE. Available at: [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-THIOCARBOXAMIDE | VSNCHEM [vsnchem.com]

- 6. equationchemical.com [equationchemical.com]

- 7. fishersci.com [fishersci.com]

- 8. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. 3-Chloro-5-(trifluoromethyl)pyridine 97 85148-26-1 [sigmaaldrich.com]

- 13. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. jubilantingrevia.com [jubilantingrevia.com]

The Ascendancy of the Trifluoromethylpyridine Scaffold: A Technical Guide for Drug Discovery and Agrochemical Development

Foreword: The Strategic Value of Fluorine in Bioactive Compound Design

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal and agrochemical research. Among the privileged fluorinated motifs, the trifluoromethylpyridine (TFMP) core stands out for its profound ability to modulate a molecule's physicochemical and biological properties. The trifluoromethyl group, a potent electron-withdrawing moiety, enhances metabolic stability, increases lipophilicity, and can serve as a bioisostere for other functional groups.[1][2] When coupled with the pyridine ring, which offers advantages over corresponding benzene analogues such as reduced hydrophobicity and increased acidity, the resulting derivatives exhibit a remarkable spectrum of biological activities.[3] This guide provides an in-depth exploration of the synthesis, properties, and applications of trifluoromethylpyridine derivatives, offering researchers and drug development professionals a comprehensive resource to leverage this powerful structural motif.

I. Synthetic Strategies for Accessing the Trifluoromethylpyridine Core

The synthesis of trifluoromethylpyridine derivatives is primarily achieved through two strategic approaches: the trifluoromethylation of a pre-existing pyridine ring and the construction of the pyridine ring from a trifluoromethyl-containing building block.[4][5] The choice of methodology is dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the process.

A. Trifluoromethylation of Pre-formed Pyridine Rings

This approach often involves a halogen exchange reaction, where a trichloromethylpyridine is converted to its trifluoromethyl analogue. This method is particularly prevalent in industrial-scale synthesis.

Experimental Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

This protocol outlines a two-step process starting from 2-chloro-5-(chloromethyl)pyridine, proceeding through a trichloromethyl intermediate.

Step 1: Synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine

-

To a suitable reaction vessel, add 2-chloro-5-(chloromethyl)pyridine.

-

Initiate stirring and heat the vessel using a steam jacket.

-

Introduce chlorine gas into the reaction vessel.

-

Upon completion of the chlorination, transfer the resulting 2-chloro-5-(trichloromethyl)pyridine to a separate vessel for on-ring chlorination.

-

Add antimony trichloride as a catalyst and continue chlorination to yield 2,3-dichloro-5-(trichloromethyl)pyridine.

Step 2: Fluorination to 2,3-dichloro-5-(trifluoromethyl)pyridine

-

Transfer the 2,3-dichloro-5-(trichloromethyl)pyridine to a fluorination vessel.

-

Carefully add anhydrous hydrogen fluoride to the vessel.

-

After the reaction is complete, quench the reaction mixture by washing.

-

Perform steam distillation.

-

Adjust the pH of the distillate.

-

Purify the product by distillation in a rectifying tower to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine.

B. Pyridine Ring Construction from Trifluoromethylated Building Blocks

Cyclocondensation reactions offer a versatile route to trifluoromethylpyridines with specific substitution patterns that may be difficult to achieve through direct trifluoromethylation.

Experimental Protocol: Synthesis of a Tetrahydro-2H-pyran Intermediate for Dithiopyr and Thiazopyr

This protocol describes the initial cyclocondensation step in the synthesis of the herbicides dithiopyr and thiazopyr.[3]

-

In a reaction vessel, combine 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate.[3]

-

Perform a cyclocondensation reaction to yield the tetrahydro-2H-pyran intermediate.[3] This intermediate serves as a common precursor for the subsequent synthesis of both dithiopyr and thiazopyr.[3]

II. Physicochemical Properties of Trifluoromethylpyridine Isomers

The position of the trifluoromethyl group on the pyridine ring significantly influences the molecule's electronic properties, lipophilicity, and acidity. These properties, in turn, dictate the compound's pharmacokinetic profile and its interactions with biological targets.